4-[(4-methyl-2-nitrophenyl)amino]-4-oxo-2-butenoic acid
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Overview
Description
4-[(4-methyl-2-nitrophenyl)amino]-4-oxo-2-butenoic acid is an organic compound that features a nitro group, an amino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-2-nitrophenyl)amino]-4-oxo-2-butenoic acid typically involves the reaction of 4-methyl-2-nitroaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent such as toluene or acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4-methyl-2-nitroaniline and maleic anhydride.
Solvent: Toluene or acetic acid.
Reaction Conditions: Heating the mixture to a temperature range of 80-120°C.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control and solvent recycling can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-2-nitrophenyl)amino]-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Reduction: 4-[(4-methyl-2-aminophenyl)amino]-4-oxo-2-butenoic acid.
Oxidation: 4-[(4-methyl-2-nitrosophenyl)amino]-4-oxo-2-butenoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-methyl-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-2-nitrophenyl)amino]-4-oxo-2-butenoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[(4-methyl-2-aminophenyl)amino]-4-oxo-2-butenoic acid: This compound is similar but has an amino group instead of a nitro group.
4-[(4-methyl-2-nitrosophenyl)amino]-4-oxo-2-butenoic acid: This compound has a nitroso group instead of a nitro group.
Uniqueness
4-[(4-methyl-2-nitrophenyl)amino]-4-oxo-2-butenoic acid is unique due to the presence of both a nitro group and an amino group on the aromatic ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-4-(4-methyl-2-nitroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7-2-3-8(9(6-7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPULDRWQUXVEGP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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